N,N-Dimethyl-4-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-amine
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Overview
Description
N,N-Dimethyl-4-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-amine is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[4,3-d]pyrimidine core, followed by the introduction of the morpholine and dimethylamine groups. Key steps include:
Cyclization: Formation of the pyrido[4,3-d]pyrimidine ring through cyclization reactions involving appropriate precursors.
Substitution: Introduction of the morpholine group via nucleophilic substitution reactions.
Dimethylation: Dimethylation of the amine group using reagents like dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine and dimethylamine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N,N-Dimethyl-4-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-amine is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(morpholin-4-yl)pyrimidin-2-amine
- N,N-Dimethyl-4-(piperidin-4-yl)pyrido[4,3-d]pyrimidin-2-amine
Uniqueness
N,N-Dimethyl-4-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-amine is unique due to its specific structural features, such as the combination of the pyrido[4,3-d]pyrimidine core with the morpholine and dimethylamine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H21N5O |
---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
N,N-dimethyl-4-morpholin-4-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C13H21N5O/c1-17(2)13-15-11-3-4-14-9-10(11)12(16-13)18-5-7-19-8-6-18/h14H,3-9H2,1-2H3 |
InChI Key |
SDYZITNJJBTWAS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=C(CNCC2)C(=N1)N3CCOCC3 |
Origin of Product |
United States |
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